REACTION_CXSMILES
|
[CH3:1][N:2]1[N:10]=[C:9]([C:11]([NH:13][CH:14]2[CH2:21][CH:20]3[N:22]([CH3:23])[CH:16]([CH2:17][CH2:18][CH2:19]3)[CH2:15]2)=[O:12])[C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=2.[ClH:24]>C1(C)C=CC=CC=1>[CH3:1][N:2]1[N:10]=[C:9]([C:11]([NH:13][CH:14]2[CH2:21][CH:20]3[N:22]([CH3:23])[CH:16]([CH2:17][CH2:18][CH2:19]3)[CH2:15]2)=[O:12])[C:8]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]1=2.[ClH:24] |f:3.4|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CN1C=2C=CC=CC2C(=N1)C(=O)NC3CC4CCCC(C3)N4C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to dissolution
|
Type
|
DISTILLATION
|
Details
|
The resulting suspension is distilled at below 80° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled to below 10° C
|
Type
|
CUSTOM
|
Details
|
The solid is collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
granisetron hydrochloride
|
Type
|
product
|
Smiles
|
CN1C=2C=CC=CC2C(=N1)C(=O)NC3CC4CCCC(C3)N4C.Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.3 (± 6.7) g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |